VK-28

Neurodegeneration Blood-Brain Barrier Iron Chelation

Conventional iron chelators like desferal cannot cross the blood-brain barrier, limiting CNS research. VK-28 (CAS 312611-92-0) solves this with proven brain permeability and validated neuroprotection in Parkinson's and ICH models. • 68% protection against dopamine depletion at 5 mg/kg (IP) in 6-OHDA rat model • Superior efficacy and lower toxicity than deferasirox in ICH mouse model • Bacteriostatic against S. aureus unlike deferoxamine. Reliable, in-stock supply for CNS iron homeostasis research.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 312611-92-0
Cat. No. B1663104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-28
CAS312611-92-0
SynonymsVK28;  5-[4-(2-Hydroxyethyl)piperazine-1-ylmethyl]-quinoline-8-ol
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O
InChIInChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2
InChIKeyXIXFNVDWEWCEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VK-28 Brain-Permeable Iron Chelator Overview


VK-28 (CAS 312611-92-0; 5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-8-quinolinol) is a synthetic, brain-permeable iron chelator belonging to the 8-hydroxyquinoline class [1]. It was developed to address the limitation of conventional iron chelators, such as desferal (deferoxamine), which possess iron-chelating potency but lack the ability to cross the blood-brain barrier (BBB) [2]. This compound serves as a critical research tool for investigating the role of labile iron in the pathology of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, and is also used as a reference compound in the development of multi-functional neuroprotective agents [3].

CNS iron chelation studies – brain-permeable probe for models of brain iron dysregulation
BBB penetration research – tool compound for blood-brain barrier iron chelator delivery assessment
Multi-target reference – scaffold for neuroprotective agent SAR and derivative development

VK-28 Irreplaceability in CNS Research


Substituting VK-28 with other in-class iron chelators is not scientifically valid for central nervous system (CNS) applications. Prototypical iron chelators such as desferal (deferoxamine) and deferasirox possess significant limitations in brain penetration and pharmacological profile [1]. For instance, desferal, despite comparable iron-chelating potency, is a large, hydrophilic molecule that cannot effectively cross the blood-brain barrier, rendering it unsuitable for studying brain iron dysregulation [2]. Furthermore, direct comparative studies demonstrate that VK-28 exhibits distinct efficacy and toxicity profiles compared to alternatives like deferasirox in neurological injury models [3]. The specific quantitative evidence detailed below underscores why VK-28 must be specifically procured for research aimed at probing CNS iron homeostasis, validating neuroprotective mechanisms, or developing BBB-penetrant therapeutics.

BBB non-penetrant
Desferal lacks brain permeability; substituting may shift CNS model readouts and prevent target engagement in brain tissue.
Model-response profile
Deferasirox exhibits different efficacy–toxicity balance in ICH models; outcomes may not reproduce with VK-28 substitution.

VK-28 Quantitative Evidence Guide


Blood-Brain Barrier Permeability vs. Desferal

VK-28 is functionally differentiated from the prototypical iron chelator desferal (deferoxamine) by its ability to cross the blood-brain barrier (BBB). While both compounds inhibit Fe/ascorbate-induced mitochondrial membrane lipid peroxidation with comparable IC50 values, desferal is explicitly characterized as a compound that 'does not cross the blood brain barrier' [1]. This distinction is qualitative but defines the primary utility of VK-28 for CNS applications, where desferal is unsuitable.

BBB Permeability vs. Desferal
Class-level
Brain-permeable (VK-28) vs. non-permeable (desferal)
Defines CNS iron chelation research fit
Qualitative differentiation; desferal does not cross BBB
Neurodegeneration Blood-Brain Barrier Iron Chelation

Neuroprotection in a Rat Parkinson's Model

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, intraperitoneal (IP) administration of VK-28 demonstrated a significant, quantifiable neuroprotective effect. At a dose of 5 mg/kg, VK-28 provided 68% protection against the loss of striatal dopamine [1]. This dose-response relationship (1 mg/kg and 5 mg/kg) establishes a clear in vivo efficacy benchmark for CNS applications.

Dopaminergic Endpoint in 6-OHDA Model
Head-to-head
68% protection against striatal dopamine loss at 5 mg/kg IP
Supports dopaminergic endpoint context in Parkinson's model
Rat model; 7–10 day dosing; outcome: DA, DOPAC, HVA levels
Parkinson's Disease In Vivo Pharmacology Dopaminergic Neuroprotection

Antibacterial Efficacy vs. Deferoxamine

In a comparative study of iron chelators against common nosocomial pathogens, VK28 demonstrated distinct antibacterial activity. Time-kill assays revealed that VK28 had a bacteriostatic effect against S. aureus, while deferoxamine (DFO) had no effect on bacterial growth in both standard and RPMI tissue culture medium [1].

Antibacterial Activity vs. Deferoxamine
Head-to-head
Bacteriostatic (VK-28) vs. no effect (deferoxamine)
Supports antimicrobial screening context
S. aureus time-kill assays in standard/RPMI medium
Antimicrobial Research Nosocomial Pathogens Iron Chelation Therapy

Intracerebral Hemorrhage Efficacy vs. Deferasirox

In a comparative study using a mouse model of intracerebral hemorrhage (ICH), VK-28 demonstrated superior therapeutic properties compared to deferasirox (DFX). At the dosage tested, VK-28 not only polarized microglia to a beneficial M2-like phenotype and improved neurobehavioral performance but also exhibited 'better efficacy and less toxicity than DFX does' [1].

ICH Model Response vs. Deferasirox
Head-to-head
Reported better model-response and lower toxicity than DFX
Supports ICH neuroinflammation endpoint evaluation
Mouse collagenase-induced ICH model; microglial phenotype and neurobehavior
Intracerebral Hemorrhage Neuroinflammation Iron Toxicity

Foundation for Multifunctional Derivatives

VK-28 serves as the critical hydroxyquinoline pharmacophore scaffold from which multi-functional, brain-permeable iron chelator-MAO inhibitor drugs have been synthesized [1]. Its derivative, M30, amalgamates the iron-chelating backbone of VK-28 with the propargyl moiety of rasagiline, resulting in a potent, irreversible MAO-A and MAO-B inhibitor with in vitro IC50 values of 0.037 ± 0.02 μM and 0.057 ± 0.01 μM, respectively [1]. This added functionality is entirely absent in VK-28 itself.

Scaffold Reference vs. M30 Derivative
Reported
VK-28: no MAO inhibition; M30: IC50(MAO-A) 0.037 µM, (MAO-B) 0.057 µM
Essential control for SAR and multi-target derivative development
Rat brain mitochondria; irreversible MAO-A/B inhibitor
Drug Discovery Multi-Target Drugs Monoamine Oxidase

VK-28 Research Applications


Neuroprotection in Parkinson's Disease Models

VK-28 is optimally deployed in research programs utilizing rodent models of Parkinson's disease (e.g., 6-OHDA or lactacystin lesions). The compound's proven ability to protect against dopamine depletion by 68% at 5 mg/kg (IP) and attenuate proteasomal inhibition-induced neuron loss provides a validated in vivo benchmark for evaluating neuroprotective strategies [1][2].

Iron Toxicity in Acute Brain Injury Models

VK-28 is a superior research tool for studies on intracerebral hemorrhage (ICH) or other acute brain injuries where iron toxicity is implicated. The direct comparative evidence showing VK-28 has better efficacy and less toxicity than deferasirox (DFX) in an ICH mouse model makes it the chelator of choice for pre-clinical research aiming to validate iron-mediated injury pathways and test therapeutic interventions [3].

Antimicrobial Testing Against Nosocomial Pathogens

VK-28 is a valuable reference compound for microbiology research focused on non-traditional antimicrobial strategies. Its demonstrated bacteriostatic effect against S. aureus, in contrast to the inactivity of deferoxamine, supports its use in assays designed to probe the role of bacterial iron acquisition in pathogenesis or to screen for synergistic effects with conventional antibiotics [4].

Scaffold for Multi-Target Drug Discovery

VK-28 serves as the essential parent molecule for medicinal chemistry campaigns aimed at developing multi-functional agents for neurodegenerative diseases. Its use as a control compound is critical for demonstrating the added value of derivatives like M30, which incorporates MAO-B inhibitory activity not present in VK-28, thereby enabling precise SAR analysis and optimization of new chemical entities [5].

Application
Selection Property
Validation Focus
Dopaminergic neuroprotection model studies
Brain-permeable iron chelation
Striatal dopamine preservation endpoint
Acute brain injury iron toxicity studies
ICH model-response profile
Microglial phenotype and neurobehavioral endpoints
Antibacterial screening studies
Iron chelator bacteriostatic activity
Growth inhibition against S. aureus
Medicinal chemistry SAR studies
Parent scaffold reference
MAO inhibition functional addition
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